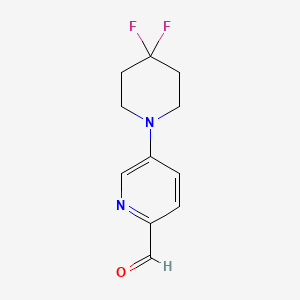

5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde

Vue d'ensemble

Description

5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde , also known by its chemical synonyms such as 5-(4,4-difluoropiperidin-1-yl)pyridine-2-carbaldehyde and 2-Pyridinecarboxaldehyde, 5-(4,4-difluoro-1-piperidinyl) , is a chemical compound with the molecular formula C₁₁H₁₂F₂N₂O . It is commonly used in pharmaceutical testing and research .

Applications De Recherche Scientifique

Spectrophotometric Reagent Applications

5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde, as a derivative of picolinaldehyde, has been utilized in analytical chemistry. For example, picolinaldehyde 4-phenyl-3-thiosemicarbazone, a related compound, serves as a spectrophotometric reagent for the selective determination of small amounts of cobalt in the presence of iron, with applications in steel analysis (Ariza, Pavón, & Pino, 1976).

Herbicide Synthesis

In the field of agrochemicals, picolinaldehyde derivatives are used in synthesizing novel fluoropicolinate herbicides. The cascade cyclization of fluoroalkyl alkynylimines with primary amines can be modified to synthesize 4-amino-5-fluoropicolinates, further elaborated into potential herbicides (Johnson et al., 2015).

Chelate Formation

Picolinaldehyde derivatives are known to react with divalent metal ions in slightly basic media to form strongly colored chelates, useful in analytical chemistry. The basicity of donor atoms in these compounds can be modulated by substituents, influencing their interaction with metal ions (Otomo & Kodama, 1973).

Carbon Dioxide Binding

Rhenium(I) triscarbonyl compounds with 2-iminomethyl-pyridine and 2-aminomethyl-pyridine ligands (derivatives of picolinaldehyde) demonstrate CO2 binding via metal-ligand cooperation. This showcases the potential of these compounds in carbon capture technologies (Stichauer et al., 2017).

Catalysts in Amino Acid Racemization

Picolinaldehyde metal complexes have been identified as catalysts for the racemization of amino acids, demonstrating high activity and turnover rates. They are applied in chemoenzymatic dynamic kinetic resolutions, providing access to amino acids with excellent enantioselectivities (Felten, Zhu, & Aron, 2010).

N-Heterocyclic Carbene Precursors

The coupling reaction of substituted picolinaldehydes with amines and formaldehyde provides an efficient method for the preparation of N-heterocyclic carbenes (NHCs), useful in a variety of applications including catalyst design (Hutt & Aron, 2011).

Coordination Polymers and Photocatalysis

5-(3,4-Dicarboxylphenyl)picolinic acid, a derivative, has been used in the assembly of coordination compounds with varied metal ions. These compounds have shown photocatalytic activity in the degradation of dyes, indicating potential applications in environmental remediation (Gu et al., 2017).

Propriétés

IUPAC Name |

5-(4,4-difluoropiperidin-1-yl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O/c12-11(13)3-5-15(6-4-11)10-2-1-9(8-16)14-7-10/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYZSBRMPLQRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=CN=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde | |

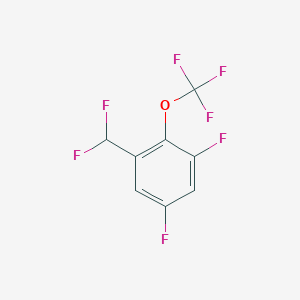

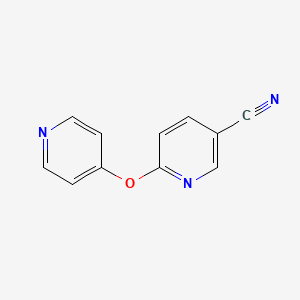

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1411598.png)